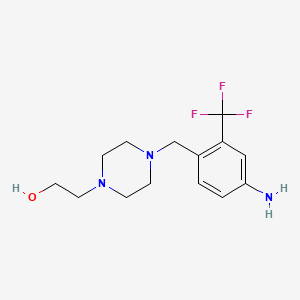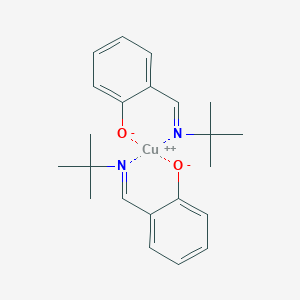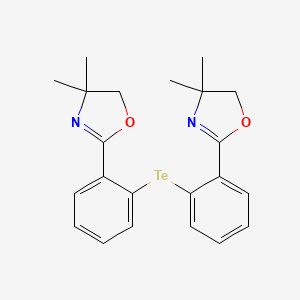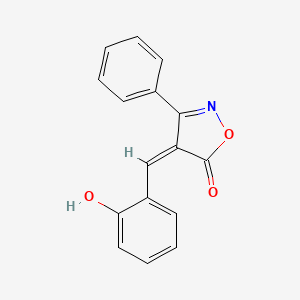
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H20F3N3O It is characterized by the presence of a piperazine ring, a trifluoromethyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Commonly used solvents include ethanol, methanol, or dichloromethane
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Secondary amines
Substitution: Azide or thiol-substituted derivatives
Applications De Recherche Scientifique
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Uniqueness
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is unique due to its combination of a piperazine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
859027-17-1 |
|---|---|
Formule moléculaire |
C14H20F3N3O |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
2-[4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)13-9-12(18)2-1-11(13)10-20-5-3-19(4-6-20)7-8-21/h1-2,9,21H,3-8,10,18H2 |
Clé InChI |
AFSUGKYOSCPBCP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)

![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)




![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)

